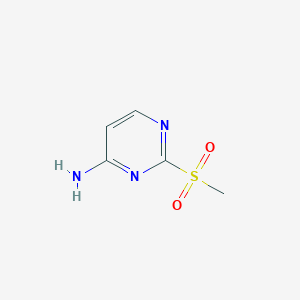

(2-Methanesulfonyl-pyrimidin-4-yl)-amine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry Research

Pyrimidine derivatives are of profound importance in the field of medicinal chemistry, largely due to their presence in the very building blocks of life: the nucleobases cytosine, thymine, and uracil. gsconlinepress.com This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com Consequently, pyrimidine-based compounds have been successfully developed into a wide range of therapeutic agents with diverse pharmacological activities. gsconlinepress.comnih.gov

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to create large libraries of compounds for screening against different diseases. These derivatives have been shown to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular activities. orientjchem.org The ability of the pyrimidine core to interact with a variety of enzymes and receptors through hydrogen bonding and other non-covalent interactions is a key factor in its widespread utility in medicinal chemistry. mdpi.com

Rationale for Academic Investigations into Sulfonyl-Containing Pyrimidine Scaffolds

The incorporation of a sulfonyl group (SO2) into a pyrimidine scaffold, as seen in (2-Methanesulfonyl-pyrimidin-4-yl)-amine, is a deliberate design strategy employed by medicinal chemists to enhance a molecule's therapeutic potential. The methanesulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, properties that can significantly influence a molecule's binding affinity and selectivity for its biological target. researchgate.net

Academic research into sulfonyl-containing pyrimidines is driven by several key rationales:

Enhanced Target Engagement: The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to more potent and selective inhibition. This is particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs. acs.orgnih.gov

Improved Physicochemical Properties: The introduction of a sulfonyl group can modulate a compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug development.

Bioisosteric Replacement: The sulfonamide group (SO2NH) is a well-known bioisostere of the carboxylic acid group, and the sulfonyl group itself can be used to replace other functionalities to optimize a molecule's properties.

Synthetic Versatility: The methanesulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions, making sulfonyl-containing pyrimidines valuable intermediates for the synthesis of more complex molecules. researchgate.net

The hybridization of a pyrimidine core with a sulfonyl or sulfonamide moiety has proven to be a successful strategy in the development of novel therapeutic candidates, particularly in oncology. nih.govtandfonline.com

Historical Trajectory and Seminal Discoveries Related to this compound Research

While a specific historical timeline detailing the first synthesis and seminal discoveries of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader development of substituted pyrimidines in medicinal chemistry. Its use as a synthetic intermediate can be traced through the patent and academic literature focused on the creation of more complex molecules, particularly kinase inhibitors.

The key discovery underpinning the importance of this compound is the recognition of the 2-methanesulfonyl group as an effective leaving group in nucleophilic aromatic substitution reactions on the pyrimidine ring. This allows for the facile introduction of various amine-containing fragments at the 2-position, a common strategy in the synthesis of libraries of potential drug candidates. For example, the synthesis of certain kinase inhibitors involves the reaction of a 2-(methylsulfonyl)pyrimidine (B77071) intermediate with an appropriate amine. google.com

The historical significance of this compound, therefore, lies not in its own biological activity, but in its role as a key building block that has enabled the exploration of a wide chemical space in the search for new drugs.

Scope and Objectives of Comprehensive Academic Research on this compound

Comprehensive academic research centered on this compound and related compounds generally encompasses the following scope and objectives:

Development of Efficient Synthetic Methodologies: A primary objective is to develop robust and high-yielding synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions and the exploration of novel synthetic strategies.

Exploration of its Synthetic Utility: Researchers aim to demonstrate the versatility of this compound as a synthetic intermediate. This involves reacting it with a diverse range of nucleophiles to generate libraries of novel pyrimidine derivatives.

Design and Synthesis of Biologically Active Molecules: A major goal is to use this compound as a scaffold for the design and synthesis of compounds with specific biological activities, such as kinase or carbonic anhydrase inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological activity, researchers can establish structure-activity relationships. This provides valuable insights into how different structural modifications influence a compound's potency and selectivity.

Investigation of Physicochemical Properties: A comprehensive study would also involve the characterization of the physicochemical properties of the synthesized compounds, such as their solubility, stability, and lipophilicity, to assess their drug-like characteristics.

The following table provides an overview of the typical research objectives and the methodologies employed:

| Research Objective | Methodologies |

| Synthesis Optimization | Reaction condition screening, catalyst evaluation, purification technique development. |

| Library Synthesis | Parallel synthesis, combinatorial chemistry. |

| Biological Evaluation | In vitro enzyme assays, cell-based assays, in vivo animal models. |

| SAR Analysis | Computational modeling, QSAR studies. |

| Physicochemical Profiling | HPLC, NMR, mass spectrometry, solubility and stability assays. |

In essence, academic research on this compound is primarily focused on leveraging its chemical reactivity to fuel the engine of drug discovery, particularly in the realm of targeted therapies.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) |

InChI Key |

CZRAGHMJPYCHFG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 2 Methanesulfonyl Pyrimidin 4 Yl Amine

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of (2-Methanesulfonyl-pyrimidin-4-yl)-amine

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available precursors. advancechemjournal.com For this compound, the primary disconnections focus on the installation of the key functional groups onto the pyrimidine (B1678525) core and the formation of the heterocyclic ring itself.

The most logical disconnections for the target molecule are the C4-amino bond and the C2-sulfonyl bond. This leads to a key intermediate, a 4-halo-2-(methylsulfonyl)pyrimidine, which can undergo nucleophilic aromatic substitution (SNAr) to introduce the amine. A further disconnection of the C-S bond points to a 2-(methylthio)pyrimidine (B2922345), as the sulfone is commonly prepared via oxidation of the more readily installed thioether.

Ultimately, the pyrimidine ring itself can be disconnected. This breaks the heterocycle down into a three-carbon unit (like a 1,3-dicarbonyl compound or its synthetic equivalent) and a nitrogen-containing guanidine (B92328) or urea (B33335) component, which are the fundamental building blocks for the ring system. advancechemjournal.com

Key Pyrimidine Ring Formation Strategies

The construction of the pyrimidine scaffold is a cornerstone of heterocyclic chemistry, with several robust methods available. researchgate.net A prevalent strategy involves the condensation reaction between a 1,3-dielectrophile and a C-N-C synthon like guanidine or its derivatives. nih.gov

One of the most classic and versatile methods is the Pinner synthesis, or related condensations, which typically involve:

Reaction of 1,3-dicarbonyl compounds: Substrates like malonaldehyde, acetylacetone, or ethyl acetoacetate (B1235776) can react with guanidine or urea to form the pyrimidine ring. mdpi.com

Use of β-keto esters and nitriles: These compounds provide the three-carbon backbone required for cyclization with an amidine or guanidine.

Annulation reactions: Modern methods include transition-metal-catalyzed annulation reactions that can build the pyrimidine ring from simpler acyclic precursors. organic-chemistry.org

For the synthesis of a 2-substituted pyrimidine like the target molecule, the use of guanidine or a substituted guanidine is particularly effective as it directly installs the required nitrogenous functionality at the C2 position. nih.gov

Introduction of the Methanesulfonyl Moiety: Synthetic Challenges and Solutions

The methanesulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and an excellent leaving group in SNAr reactions. acs.org Its introduction onto the pyrimidine ring is a critical step that significantly influences the reactivity of the scaffold.

The most common and practical method for installing a methanesulfonyl group at the C2 position involves a two-step sequence:

Introduction of a Methylthio Group: A precursor such as 2-chloro- or 2-bromopyrimidine (B22483) is reacted with sodium thiomethoxide (NaSMe) to form the 2-(methylthio)pyrimidine intermediate. This nucleophilic substitution is generally efficient.

Oxidation to the Sulfone: The resulting thioether is then oxidized to the corresponding sulfone. This transformation requires careful selection of the oxidant to avoid over-oxidation or side reactions with other functional groups on the pyrimidine ring.

Commonly used oxidants for this purpose include:

Meta-chloroperoxybenzoic acid (m-CPBA)

Potassium peroxymonosulfate (B1194676) (Oxone®)

Hydrogen peroxide with a catalyst

The primary challenge lies in achieving selective oxidation to the sulfone without affecting other sensitive parts of the molecule. The strong electron-withdrawing nature of the resulting sulfonyl group activates the pyrimidine ring for subsequent nucleophilic attack. acs.org

Regioselective Amination Reactions on Pyrimidine Scaffolds

Achieving regioselective amination is paramount in the synthesis of polysubstituted pyrimidines. lookchem.com In a precursor like 4-chloro-2-(methylsulfonyl)pyrimidine, there are two potential sites for nucleophilic attack: C4 and C2. The methanesulfonyl group at C2 is an exceptionally good leaving group, often superior to a halogen. acs.orgresearchgate.net

However, selective substitution at the C4 position can be achieved by carefully controlling the reaction conditions. Several factors influence the regioselectivity of the amination:

Nucleophile: Sterically hindered amines or less reactive aromatic amines may favor attack at the more accessible C4 position. researchgate.net

Base and Solvent: The choice of base and solvent can modulate the reactivity of the nucleophile and the stability of the reaction intermediates (Meisenheimer complexes), thereby influencing the reaction pathway. For instance, using a weak base like sodium hydrogen carbonate or a non-nucleophilic organic base such as 2,6-lutidine can promote selective displacement of the C4-chloride. researchgate.net

Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can differ from the product favored under thermodynamic control at higher temperatures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also offer a powerful tool for the regioselective formation of C-N bonds on pyrimidine rings, particularly when dealing with challenging substrates or when SNAr conditions lead to poor selectivity. lookchem.comacs.org

Established Synthetic Routes to this compound

The established routes to this compound are typically linear, multistep sequences that build upon commercially available pyrimidine precursors. These methods are designed for efficiency and control over the introduction of each functional group.

Multistep Synthesis from Commercially Available Pyrimidine Precursors

A common and reliable synthetic pathway starts from 2,4-dichloropyrimidine (B19661) or, more strategically, from 2-(methylthio)pyrimidin-4(3H)-one. The latter route provides excellent control over the sequential functionalization of the C2 and C4 positions.

The synthesis can be summarized in the following steps:

Chlorination: 2-(Methylthio)pyrimidin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the C4-hydroxyl group into a chloride, yielding 4-chloro-2-(methylthio)pyrimidine.

Oxidation: The intermediate thioether is selectively oxidized to the corresponding sulfone using an oxidant like m-CPBA in a suitable solvent such as dichloromethane (B109758) (DCM). This step forms the key intermediate, 4-chloro-2-(methylsulfonyl)pyrimidine.

Amination: The final step involves a nucleophilic aromatic substitution reaction where the C4-chloride is displaced by an amine source. This is typically achieved by treating the chloro-sulfone intermediate with ammonia (B1221849), often in the form of ammonium (B1175870) hydroxide (B78521) or a solution of ammonia in an organic solvent, to furnish the target compound, this compound.

This sequence is advantageous because the reactivity of the leaving groups is introduced sequentially, allowing for controlled and high-yielding transformations at each step.

Table 1: Example of a Multistep Synthetic Route

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-(Methylthio)pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃), reflux | 4-Chloro-2-(methylthio)pyrimidine |

| 2 | 4-Chloro-2-(methylthio)pyrimidine | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | 4-Chloro-2-(methylsulfonyl)pyrimidine |

| 3 | 4-Chloro-2-(methylsulfonyl)pyrimidine | Ammonium hydroxide (NH₄OH) or NH₃ in Dioxane | This compound |

Convergent Synthetic Approaches and Reaction Sequence Optimization

For example, a β-keto sulfone or a related activated olefin could be reacted with guanidine to form the 2-amino-4-(substituted)pyrimidine ring, followed by manipulation of the C4 substituent. However, for a molecule like this compound, linear sequences are generally more practical due to the high efficiency of the individual SNAr and oxidation steps and the ready availability of the starting pyrimidine heterocycles.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, materials, and improve yield.

Reagent Selection: Choosing cost-effective and environmentally benign reagents is crucial for large-scale synthesis.

Process Control: Optimizing temperature, reaction time, and stoichiometry at each step ensures high conversion and minimizes byproduct formation.

For the described linear synthesis, optimization would focus on ensuring complete conversion in the chlorination and oxidation steps and carefully controlling the final amination to prevent any side reactions, such as attack at the C2 position.

Process Intensification and Yield Enhancement Strategies

The industrial synthesis of pharmaceutical intermediates like this compound necessitates robust and efficient manufacturing processes. Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it For the synthesis of sulfonyl pyrimidines, strategies often focus on shifting from traditional batch or semi-batch processes to continuous manufacturing models. This transition can significantly improve safety, reduce costs, and enhance reproducibility. cetjournal.it

Key strategies for yield enhancement and process intensification include:

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, pressure, reaction time, and solvent can lead to significant improvements in yield and purity.

Catalyst Screening and Loading: Identifying more active and selective catalysts can accelerate reaction rates and minimize the formation of by-products.

Continuous Flow Processing: As detailed in section 2.3.2, continuous flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and reducing the required volume of solvents. cetjournal.it This approach has been successfully applied to increase the concentration of reagents while maintaining safe operating conditions in related syntheses. cetjournal.it

Solvent Minimization: Reducing the volume of solvents, particularly hazardous ones, not only aligns with green chemistry principles but also intensifies the process by increasing reactant concentration. This can lead to faster reaction rates and higher throughput. cetjournal.it

Advanced Synthetic Techniques for this compound and its Analogues

The synthesis of substituted pyrimidines has benefited immensely from the adoption of advanced organic synthesis techniques. These methods offer significant advantages over traditional approaches, including higher yields, shorter reaction times, increased purity, and alignment with sustainable chemistry goals. rasayanjournal.co.inpowertechjournal.com

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient pathways for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds essential for constructing the this compound scaffold. nih.gov

For the introduction of the 4-amino group, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are standard methods for coupling an amine source with a 4-halopyrimidine precursor. While effective, there is a growing trend towards transition-metal-free C-N coupling where the inherent electrophilicity of the pyrimidine ring is exploited under thermal or base-catalyzed conditions. researchgate.net However, amination of 2-chloropyrimidines can be achieved under palladium catalysis. researchgate.net

The synthesis of the 2-methanesulfonyl moiety typically involves a two-step process: nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with a thiol (e.g., sodium thiomethoxide) followed by oxidation of the resulting thioether to the sulfone. Alternatively, transition-metal-catalyzed C-H amination has emerged as a step-economical approach, using organic azides as the nitrogen source, which could be applied to pyrimidine systems. nih.gov Rhodium and iridium catalysts have been particularly effective in these transformations. nih.gov

Table 1: Selected Catalytic Approaches for Pyrimidine Synthesis This table is interactive. You can sort and filter the data.

| Catalytic System | Reaction Type | Application | Advantages |

|---|---|---|---|

| Palladium Complexes | C-N Cross-Coupling | Amination of halopyrimidines | Broad substrate scope, high yields. |

| Copper (I/II) Salts | C-N Cross-Coupling | Amination of halopyrimidines | Lower cost than palladium. acs.org |

| Rhodium/Iridium Complexes | C-H Amination | Direct introduction of amino groups | Atom and step economy. nih.gov |

| Ruthenium Complexes | [3+2+1] Cycloaddition | Synthesis of 2-(N-alkylamino)pyrimidines | Utilizes simple starting materials like alcohols. mdpi.com |

Continuous flow chemistry has become an indispensable technology for the scalable and safe production of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comnih.gov Its advantages over traditional batch processing include superior heat and mass transfer, precise control over reaction parameters, enhanced safety due to small reaction volumes, and the potential for automated, multi-step synthesis without isolating intermediates. mdpi.comnih.gov

For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, the initial formation of a substituted pyrimidine ring, followed by halogenation, nucleophilic substitution with a thiol, oxidation to the sulfone, and a final amination step could potentially be "telescoped" into a single continuous sequence. nih.gov This approach minimizes manual handling of hazardous intermediates and can significantly shorten production timelines. The use of computational fluid dynamics (CFD) can further aid in the design and optimization of such continuous flow reactors, reducing the need for extensive experimentation. rsc.org

Energy-transfer technologies like microwave irradiation and ultrasonication provide efficient, non-conventional heating methods that can dramatically accelerate chemical reactions. ijsssr.comacs.org

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to rapidly heat reactants, often leading to remarkable reductions in reaction times—from hours to mere minutes. acs.orgresearchgate.net This technique has been widely applied to the synthesis of pyrimidine derivatives. nih.govnih.gov For example, Biginelli-type reactions to form pyrimidine cores have been efficiently conducted in recyclable ionic liquids under microwave irradiation. nih.gov The synthesis of sulfonamides directly from sulfonic acids has also been achieved with high yields using microwave assistance, a method that could be adapted for sulfonyl pyrimidine synthesis. organic-chemistry.org The primary benefits of MAOS are higher reaction rates, improved yields, and enhanced product purity. acs.org

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods for Heterocycle Synthesis This table is interactive. You can sort and filter the data.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to Good | Well-established, simple equipment. |

| Microwave (MAOS) | Minutes to Hours | Good to Excellent | Rapid heating, reduced by-products, higher yields. acs.org |

| Ultrasound (Sonochemistry) | Minutes to Hours | Good to Excellent | High reaction rates, energy efficient, eco-friendly. ijsssr.combohrium.com |

The synthesis of sulfonyl pyrimidines is increasingly guided by the twelve principles of green chemistry, which aim to minimize the environmental impact of chemical processes. rasayanjournal.co.inyale.edu Key considerations include the use of safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient methods. rasayanjournal.co.inresearchgate.net

Sustainable approaches to pyrimidine synthesis include:

Use of Green Solvents: Replacing hazardous solvents like DMF or dioxane with more benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inpowertechjournal.com

Catalysis: Employing recyclable heterogeneous or organocatalysts to minimize waste and avoid contamination of the final product with residual transition metals. powertechjournal.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rasayanjournal.co.in The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. japsonline.com

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly, cost-effective, and sustainable. powertechjournal.comnih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is significantly enhanced by the strong electron-withdrawing methanesulfonyl group at the C2 position.

The primary site of reactivity is the C2 carbon. The sulfonyl group is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C2 carbon, forming a transient, negatively charged Meisenheimer complex, which is stabilized by the ring nitrogen atoms and the sulfonyl group. wikipedia.org Subsequent elimination of the methanesulfinate (B1228633) anion yields the substituted product. nih.gov

This reactivity has been extensively studied, particularly with thiol nucleophiles. 2-Sulfonylpyrimidines react readily with thiols, such as the cysteine residues in proteins, to form stable pyrimidyl thioethers. nih.govacs.org The rate of this reaction can be modulated by introducing other substituents on the pyrimidine ring; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. acs.orgnih.gov In comparison to other leaving groups like halogens, the sulfonyl group demonstrates superior reactivity in these SNAr reactions. acs.orgnih.gov

Besides thiols, other nucleophiles can also displace the methanesulfonyl group, providing a versatile platform for derivatization at the C2 position. These include:

Amines: Reaction with primary or secondary amines can yield 2,4-diaminopyrimidine (B92962) derivatives. The selectivity of these reactions can sometimes be controlled by the choice of base and reaction conditions. researchgate.net

Alkoxides/Hydroxide: Reaction with alkoxides or hydroxide can lead to the formation of 2-alkoxy or 2-hydroxypyrimidine (B189755) derivatives. However, highly activated sulfonyl pyrimidines may undergo hydrolysis even in buffered aqueous solutions. nih.gov

The amino group at the C4 position is generally less reactive. While it can undergo reactions typical of an aromatic amine (e.g., acylation, alkylation), the electron-deficient nature of the pyrimidine ring deactivates it towards electrophilic attack. However, it can act as a directing group or participate in further cyclization reactions.

Table 3: Reactivity of the 2-Methanesulfonyl Group in SNAr Reactions This table is interactive. You can sort and filter the data.

| Nucleophile | Product Type | Reactivity | Reference |

|---|---|---|---|

| Thiols (R-SH) | 2-Thioether | High | nih.govacs.org |

| Amines (R-NH₂) | 2-Amino derivative | Moderate to High | researchgate.net |

| Alkoxides (R-O⁻) | 2-Alkoxy derivative | Moderate | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the 4-position can increase the electron density of the ring, potentially allowing for electrophilic attack under specific conditions. Electrophilic substitution, if it were to occur, would likely be directed to the 5-position, which is ortho and para to the activating amino group and meta to the deactivating methanesulfonyl group. Reactions such as nitrosation have been observed in heavily activated pyrimidine systems. csu.edu.au

Conversely, the pyrimidine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the 2-methanesulfonyl group, combined with the electron-deficient character of the pyrimidine ring, makes the C2-position highly electrophilic. The methanesulfonyl group is an excellent leaving group, readily displaced by a variety of nucleophiles.

Studies on related 2-sulfonylpyrimidines have shown that they react rapidly with nucleophiles like thiols. nih.gov The presence of an amino group at the 4-position, being an electron-donating group, can modulate this reactivity. It may decrease the rate of nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups at the 4-position. Nevertheless, the displacement of the 2-methanesulfonyl group remains a predominant reaction pathway for this class of compounds.

Reactions at the 4-Amino Functionality (e.g., Acylation, Alkylation, Amidation)

The 4-amino group of this compound exhibits typical nucleophilic reactivity, allowing for a range of derivatization reactions such as acylation, alkylation, and amidation.

Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acyl chlorides. publish.csiro.aursc.org The reaction typically proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of the corresponding amide. The reactivity of the amino group in acylation can be influenced by the electronic properties of the pyrimidine ring.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. However, a common challenge in the alkylation of aminopyrimidines is the potential for reaction at the ring nitrogen atoms, which are also nucleophilic. google.comresearchgate.net The regioselectivity of alkylation can often be controlled by the choice of reaction conditions and the nature of the alkylating agent. In some cases, protecting the amino group may be necessary to achieve selective N-alkylation at the exocyclic amino group.

Amidation: While less common, the 4-amino group can participate in reactions that result in the formation of a urea or a related derivative, which can be considered a form of amidation.

The inherent reactivity of the 2-methanesulfonyl group towards nucleophilic attack presents a challenge in the derivatization of the 4-amino group. Reaction conditions must be carefully chosen to favor reaction at the amino group without promoting the displacement of the sulfonyl group.

Transformations and Stability Profile of the 2-Methanesulfonyl Group

The 2-methanesulfonyl group is a key functional group that significantly influences the chemical properties of this compound. Its primary role is that of an excellent leaving group in nucleophilic aromatic substitution reactions.

Displacement by Nucleophiles: A wide range of nucleophiles can displace the methanesulfonyl group. These include:

Amines: Both aliphatic and aromatic amines can displace the sulfonyl group, leading to the formation of 2,4-diaminopyrimidine derivatives. The chemoselectivity of this reaction, particularly in the presence of other leaving groups, has been studied in detail. researchgate.net

Thiols: Thiolates are potent nucleophiles that readily displace the methanesulfonyl group to form 2-thioether substituted pyrimidines. nih.gov

Alkoxides and Hydroxides: Under certain conditions, alkoxides and hydroxides can also displace the sulfonyl group, although this may require more forcing conditions.

The stability of the 2-methanesulfonyl group is generally high under neutral and acidic conditions. However, in the presence of strong nucleophiles or under harsh basic conditions, its displacement is a facile process. The electron-donating 4-amino group can slightly reduce the stability of the methanesulfonyl group towards nucleophilic attack by increasing the electron density of the pyrimidine ring.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The presence of two reactive sites in this compound—the nucleophilic 4-amino group and the electrophilic C2-position—gives rise to considerations of chemo- and regioselectivity in its derivatization reactions.

Chemoselectivity: When reacting with a reagent that can act as both an electrophile and a nucleophile, or in the presence of multiple nucleophiles, the chemoselectivity of the reaction becomes crucial. For instance, when reacting with an amino alcohol, the outcome will depend on whether the amino or the hydroxyl group preferentially attacks the C2-position, or if the amino group of the pyrimidine reacts with another functional group on the reagent.

Regioselectivity: In reactions involving the pyrimidine ring, regioselectivity determines which position is attacked. As discussed, nucleophilic attack is highly favored at the C2-position due to the activating effect of the methanesulfonyl group. Electrophilic attack, if feasible, would be directed to the C5-position.

When considering reactions at the 4-amino group, the possibility of reaction at the ring nitrogens (N1 or N3) also introduces a regioselectivity aspect, particularly in alkylation reactions.

Stereoselectivity: For derivatization reactions that introduce a new chiral center, the stereoselectivity of the reaction would be an important consideration. However, for the reactions discussed (acylation, alkylation of the amino group, and nucleophilic substitution at C2), no new chiral centers are typically formed unless the reacting partner is chiral.

The table below summarizes the expected reactivity and selectivity for the derivatization of this compound.

| Reaction Type | Reagent Type | Primary Reactive Site | Potential Side Reactions/Selectivity Issues |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-NH₂, R-SH) | C2-position (Displacement of -SO₂Me) | Reaction with the 4-amino group under certain conditions. |

| Acylation | Acylating agents (e.g., Ac₂O, RCOCl) | 4-Amino group | Diacylation under forcing conditions. |

| Alkylation | Alkylating agents (e.g., R-X) | 4-Amino group | N-alkylation at ring nitrogens (N1 or N3). |

Theoretical and Computational Investigations of 2 Methanesulfonyl Pyrimidin 4 Yl Amine

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of (2-Methanesulfonyl-pyrimidin-4-yl)-amine. These methods offer a detailed view of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process also identifies the molecule's minimum energy state. For pyrimidine (B1678525) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to compute structural parameters such as bond lengths and angles. researchgate.net In systems containing a sulfonyl group, these calculations can reveal important non-covalent interactions that influence the molecular conformation. For instance, in related 2-MeSO2-4-chloropyrimidine, computational modeling has been used to understand reaction energy profiles and transition states. wuxiapptec.com

Table 1: Representative Theoretical Data for Related Pyrimidine Derivatives

| Parameter | Value | Method/Basis Set | Reference |

|---|---|---|---|

| C-S Bond Length | 1.77 Å | DFT/B3LYP/6-31G(d) | wuxiapptec.com |

| S-O Bond Length | 1.44 Å | DFT/B3LYP/6-31G(d) | wuxiapptec.com |

| C-N Bond Length (pyrimidine ring) | 1.33-1.34 Å | B3LYP/6-31G** | researchgate.net |

| C-C Bond Length (pyrimidine ring) | 1.39-1.40 Å | B3LYP/6-31G** | researchgate.net |

Note: The data presented is for closely related pyrimidine structures and is intended to be representative of the types of values obtained through DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For the related compound 2-MeSO2-4-chloropyrimidine, LUMO analysis indicates that the LUMO has a significant lobe on the C-4 position of the pyrimidine ring, suggesting it as a primary site for nucleophilic attack. The LUMO+1, which is only slightly higher in energy, has a lobe centered on the C-2 position. wuxiapptec.com This suggests that both C-2 and C-4 positions are potential electrophilic sites. The presence of the electron-withdrawing methanesulfonyl group is expected to lower the energy of the LUMO, enhancing the electrophilicity of the pyrimidine ring. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -0.14 |

| LUMO | -0.23 |

Data is for the related compound 2-MeSO2-4-chloropyrimidine and serves as an illustrative example. wuxiapptec.com

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group are expected to be regions of high electron density (negative potential). Conversely, the hydrogen atoms of the amine group and the carbon atoms attached to the electronegative groups are likely to be electron-deficient (positive potential). The ESP map provides a visual representation of how the electron-withdrawing sulfonyl group and the electron-donating amino group influence the charge distribution across the molecule. researchgate.net

Intramolecular Hydrogen Bonding and Tautomerism Studies of the Pyrimidine System

The presence of both a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group) in this compound allows for the possibility of intramolecular hydrogen bonding. Such interactions can significantly influence the molecule's conformation and stability. acs.org In related sulfonamide derivatives, intramolecular hydrogen bonds have been observed to play a crucial role in their conformational preferences. nih.gov

Tautomerism is another important aspect to consider for this molecule. The amino group on the pyrimidine ring can potentially exist in equilibrium with its imino tautomer. Computational studies on related aminopurine and sulfonamide systems have shown that the relative stability of different tautomers can be influenced by the molecular environment and substitution patterns. nih.govmdpi.com For aminopyrimidines, the amino form is generally favored, but the energy difference between tautomers can be small. acs.orgresearchgate.net DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound and predict the most stable form. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational landscape of this compound is essential for comprehending its dynamic behavior and interactions with other molecules.

Potential Energy Surface (PES) Mapping and Global Minima Identification

Potential Energy Surface (PES) mapping is a computational technique used to explore the different possible conformations of a molecule and their corresponding energies. By systematically changing the dihedral angles around rotatable bonds, such as the C-S bond and the C-N bond of the amino group, a multi-dimensional energy landscape can be generated. The minima on this surface correspond to stable conformations, with the lowest energy minimum being the global minimum, which represents the most stable conformation of the molecule.

Ligand Flexibility, Rotational Barriers, and Conformational Ensembles

The flexibility of a ligand is a critical determinant of its ability to bind to a biological target. For this compound, conformational flexibility is primarily dictated by rotation around key single bonds. The principal rotatable bonds are the C4-N bond (connecting the pyrimidine ring to the amine group) and the C2-S bond (connecting the pyrimidine ring to the sulfonyl group).

Rotational Barriers: The energy required to rotate around these bonds can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). By systematically rotating a dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The peaks of this surface correspond to the rotational energy barriers.

For this compound, the rotation around the C2-S bond would be of high interest. The sulfonyl group's orientation relative to the pyrimidine ring can influence electrostatic interactions and steric fit within a binding pocket. Similarly, rotation around the C4-N bond, while potentially having a lower barrier, defines the orientation of the exocyclic amine's hydrogen atoms, which can be crucial for forming hydrogen bonds.

Conformational Ensembles: Beyond single bond rotations, the molecule can adopt various low-energy conformations. A comprehensive conformational analysis would identify these stable states and their relative populations according to the Boltzmann distribution. This ensemble of conformations, rather than a single static structure, provides a more accurate representation of the molecule's behavior in solution and its potential to adapt to a binding site. Techniques like molecular dynamics simulations or Monte Carlo methods are employed to explore the conformational space and generate these ensembles.

Interactive Data Table: Illustrative Rotational Energy Barriers This table presents hypothetical, yet realistic, energy barriers for the key rotatable bonds in this compound, as would be determined by DFT calculations.

| Rotatable Bond | Dihedral Angle Definition | Estimated Rotational Barrier (kcal/mol) | Computational Method |

| Pyrimidine(C2)-Sulfur | N1-C2-S-C(methyl) | 4 - 7 | DFT (e.g., B3LYP/6-31G) |

| Pyrimidine(C4)-Nitrogen | N3-C4-N-H | 2 - 4 | DFT (e.g., B3LYP/6-31G) |

Solvent Effects and Solvation Free Energy Calculations

The surrounding solvent environment significantly influences a molecule's conformation and properties. Computational methods can quantify these effects, most commonly by calculating the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

Computational Approaches: Two primary classes of models are used:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the electrostatic component of solvation.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. Free energy perturbation (FEP) or thermodynamic integration (TI) methods are often used with molecular dynamics to calculate solvation free energies.

For this compound, the polar sulfonyl and amine groups are expected to interact strongly with polar solvents like water or DMSO. Calculations would likely show a significantly negative solvation free energy in these solvents, indicating favorable solvation. The magnitude of this energy would be influenced by the molecule's specific conformation.

Interactive Data Table: Illustrative Solvation Free Energies This table shows plausible solvation free energy (ΔGsolv) values for this compound in various solvents, illustrating the expected trend with solvent polarity.

| Solvent | Dielectric Constant (ε) | Typical ΔGsolv (kcal/mol) | Modeling Approach |

| Water | 78.4 | -10 to -15 | PCM or FEP |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -9 to -13 | PCM |

| Acetonitrile | 37.5 | -7 to -11 | PCM |

| Chloroform | 4.8 | -3 to -6 | PCM |

Ligand-Protein Interaction Dynamics through Molecular Dynamics (MD)

Molecular dynamics (MD) simulations provide a powerful tool for understanding how a ligand interacts with its protein target over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms, revealing the dynamic nature of the binding process, conformational changes in both the ligand and protein, and the stability of key interactions.

For this compound, a key area of investigation would be its interaction with proteins containing reactive cysteine residues. Research on the broader class of 2-sulfonylpyrimidines has shown that they can act as covalent inhibitors by undergoing a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of a cysteine. nih.govpnas.orgpnas.org

An MD simulation could be used to study the non-covalent binding of this compound to a cysteine-containing active site. The simulation would reveal:

Binding Pose Stability: Whether the initial docked pose is stable over time.

Key Intermolecular Interactions: The specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex.

Water Dynamics: The role of water molecules in mediating or competing with ligand-protein interactions.

Conformational Changes: How the ligand and protein adapt to each other upon binding.

By combining MD with quantum mechanics (QM/MM methods), the covalent bond formation between the ligand and a cysteine residue could also be simulated, providing insights into the reaction mechanism and activation energy at the enzyme active site. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Molecular Descriptor Calculation, Selection, and Statistical Validation

Cheminformatics utilizes molecular descriptors—numerical values that encode a molecule's structural and physicochemical properties—to build predictive models. These descriptors can be categorized by their dimensionality (0D, 1D, 2D, 3D).

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of specific functional groups or fragments.

2D Descriptors: Topological indices that describe molecular connectivity and shape.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as surface area and volume.

For this compound, a wide range of descriptors can be calculated from its 2D structure and a representative 3D conformer. The selection of relevant descriptors is a crucial step, often accomplished using statistical techniques like principal component analysis (PCA) or genetic algorithms to identify a subset of non-correlated descriptors that hold the most predictive power for a property of interest.

Interactive Data Table: Calculated Molecular Descriptors for this compound This table lists several common molecular descriptors calculated for the target compound.

| Descriptor Type | Descriptor Name | Calculated Value |

| 0D | Molecular Weight | 187.21 g/mol |

| 0D | Heavy Atom Count | 12 |

| 2D | XLogP3 | 0.2 |

| 2D | Topological Polar Surface Area (TPSA) | 99.7 Ų |

| 2D | Rotatable Bond Count | 2 |

| 2D | Hydrogen Bond Donor Count | 1 |

| 2D | Hydrogen Bond Acceptor Count | 5 |

Development of Predictive Models for Intrinsically Relevant Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate molecular descriptors with an experimental property. These models are developed by training an algorithm on a dataset of molecules for which the property of interest is known. meilerlab.orgnih.gov

For the this compound scaffold, a QSPR model could be developed to predict properties like solubility, melting point, or biological activity. For instance, studies on related 2-sulfonylpyrimidines have established a clear relationship between the electronic properties of substituents on the pyrimidine ring and the compound's reactivity towards thiols. nih.gov A QSPR model for this reactivity could use quantum-chemically calculated descriptors (like LUMO energy or partial atomic charges on C2) and substituent descriptors (like Hammett parameters) to predict reaction rates. The model would be built using machine learning algorithms like multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like support vector machines (SVM) or random forests.

Data Mining and Virtual Library Analysis for Scaffold Exploration

The this compound structure can serve as a core scaffold for virtual library design. In this process, a large, diverse set of virtual compounds is generated by systematically attaching various chemical groups (R-groups) to specific points on the scaffold.

This virtual library can then be mined and analyzed to explore the chemical space around the core structure. For example, the library could be screened in silico by:

Filtering: Applying filters to remove compounds with undesirable properties (e.g., poor drug-likeness based on Lipinski's Rule of Five).

Virtual Screening: Docking the entire library against a protein target to identify potential high-affinity binders.

QSPR/QSAR Prediction: Using a previously developed model to predict the activity or property of all library members, prioritizing the most promising candidates for synthesis.

This approach allows for the rapid exploration of structure-activity relationships and the rational design of new molecules with improved properties based on the this compound scaffold.

In Silico Screening Methodologies for Novel Pyrimidine Scaffolds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Computational, or in silico, screening methods have become indispensable tools in the early stages of drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. researchgate.netnano-ntp.comcolab.ws These techniques are especially valuable for exploring the chemical space around established scaffolds like pyrimidine. By leveraging computational power, researchers can design and evaluate novel derivatives, such as this compound, predicting their potential interactions with biological targets and prioritizing them for synthesis and experimental testing. researchgate.netresearchgate.net

Virtual Screening for Potential Binding Pockets and Pharmacophore Matching

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov A crucial first step in structure-based VS is the identification of viable binding sites on the target protein.

Potential Binding Pockets: A binding pocket is a cavity on the surface or in the interior of a protein that can accommodate a ligand. Computational algorithms can predict these pockets by analyzing the protein's three-dimensional structure. click2drug.orgbioinformaticsreview.com These tools use geometric criteria to identify cavities and assess their properties, such as volume, depth, and the nature of the amino acid residues lining the pocket (e.g., hydrophobic, polar, charged). nih.gov For a pyrimidine-based inhibitor, the ideal binding pocket would have complementary features that allow for favorable interactions, such as hydrogen bonding with the pyrimidine nitrogens and hydrophobic interactions with its substituents.

Pharmacophore Matching: A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a ligand to bind to a specific target. nih.govwjgnet.com Pharmacophore models can be generated in two primary ways:

Ligand-based: When a set of active molecules is known, their common chemical features are aligned and abstracted to create a model. wjgnet.commdpi.com

Structure-based: When the 3D structure of the protein target is available, the key interaction points within the binding site are used to define the pharmacophore. wjgnet.com

For a pyrimidine scaffold like that in this compound, a pharmacophore model for a target like a protein kinase would typically include a hydrogen bond acceptor feature for one of the pyrimidine nitrogens and a hydrogen bond donor from the exocyclic amine, which mimic the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. researchgate.netacs.orgacs.org This model can then be used as a 3D query to screen large compound databases for molecules that match these spatial and chemical requirements. mdpi.comfrontiersin.org

| Feature | Description | Role in Pyrimidine-Kinase Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The N1 nitrogen of the pyrimidine ring often accepts a hydrogen bond from a backbone NH group in the kinase hinge region. acs.org |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The exocyclic amine at the C4 position can donate a hydrogen bond to a backbone carbonyl in the kinase hinge region. nih.gov |

| Hydrophobic Group (HY) | A nonpolar group that forms hydrophobic interactions. | Substituents on the pyrimidine ring can occupy hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity. wjgnet.com |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyrimidine ring itself, as well as aryl substituents, can engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov |

Ligand-Based Virtual Screening (LBVS) Approaches using Structural Similarity

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) serves as a powerful alternative. creative-biostructure.comcomputabio.com This approach is founded on the "similar property principle," which posits that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com LBVS uses the structural information of known active compounds, such as this compound, as a template to identify other promising molecules within a database. computabio.comprofacgen.com

The most common LBVS method is similarity searching, which quantifies the structural resemblance between a known active query molecule and database compounds. creative-biostructure.com This is typically done by representing molecules as numerical descriptors or "fingerprints." A molecular fingerprint is a bit string where each bit corresponds to the presence or absence of a specific structural feature or substructure. nih.govmdpi.com

Once fingerprints are generated for the query molecule and the database, their similarity is calculated using a similarity coefficient. The Tanimoto coefficient is one of the most widely used metrics in this context. nih.govacs.orgvolkamerlab.org It measures the ratio of common features (bits set to 1 in both fingerprints) to the total number of unique features present in either fingerprint. nih.govacs.org A Tanimoto score ranges from 0 (no similarity) to 1 (identical molecules). nih.gov

| Compound | Structure | Tanimoto Similarity to Reference |

| Reference: this compound | CS(=O)(=O)c1nccc(n1)N | 1.00 |

| Analog A: (2-Ethanesulfonyl-pyrimidin-4-yl)-amine | CCS(=O)(=O)c1nccc(n1)N | 0.92 |

| Analog B: (2-Methylsulfanyl-pyrimidin-4-yl)-amine | CSc1nccc(n1)N | 0.85 |

| Analog C: (2-Chloro-pyrimidin-4-yl)-amine | Clc1nccc(n1)N | 0.71 |

| Analog D: 2-Aminopyrimidine | Nc1ncccn1 | 0.58 |

Note: The Tanimoto similarity scores are illustrative and calculated based on representative molecular fingerprints. Actual values may vary depending on the specific fingerprint algorithm used.

Structure-Based Virtual Screening (SBVS) Approaches using Docking and Scoring

When a high-resolution 3D structure of the target protein is available, structure-based virtual screening (SBVS) is the preferred method. nih.govcreative-biostructure.com SBVS utilizes molecular docking to predict how a ligand, such as this compound, might bind to the active site of a receptor and then uses a scoring function to estimate the strength of this interaction. researchgate.netmdpi.com

Molecular Docking: This process involves two main steps: sampling and scoring. First, the docking algorithm explores various possible conformations (poses) of the ligand within the protein's binding pocket. nih.gov It systematically evaluates different translations, rotations, and torsional arrangements of the ligand.

Scoring Functions: For each generated pose, a scoring function is used to calculate a score that approximates the binding affinity. researchgate.netwikipedia.orgnih.gov A lower score typically indicates a more favorable binding interaction and a higher predicted affinity. tandfonline.com These functions are mathematical models that account for various energetic contributions, including:

Van der Waals interactions: Attractive or repulsive forces between non-bonded atoms.

Electrostatic interactions: Forces between charged or polar groups.

Hydrogen bonds: A key directional interaction between a donor and an acceptor.

Solvation effects: The energetic cost of removing the ligand and the binding site from the solvent.

By docking every compound in a virtual library and ranking them based on their scores, SBVS can prioritize a smaller, more manageable set of candidates for experimental validation, significantly improving the efficiency of hit identification. wikipedia.orgslideshare.net Docking studies on pyrimidine derivatives frequently show crucial hydrogen bonds between the pyrimidine core and the protein's hinge region, a pattern essential for the activity of many kinase inhibitors. researchgate.netnih.govnih.gov

| Compound ID | Modification on Pyrimidine Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical Kinase) |

| 1 | This compound | -9.2 | H-Bond: Hinge Leu83, Hinge Glu81 |

| 2 | (2-Ethanesulfonyl-pyrimidin-4-yl)-amine | -9.0 | H-Bond: Hinge Leu83, Hinge Glu81 |

| 3 | (2-(Trifluoromethyl)-pyrimidin-4-yl)-amine | -8.7 | H-Bond: Hinge Leu83 |

| 4 | (2-Cyclopropyl-pyrimidin-4-yl)-amine | -8.1 | H-Bond: Hinge Leu83; Hydrophobic: Val66 |

| 5 | (2-Phenyl-pyrimidin-4-yl)-amine | -7.5 | H-Bond: Hinge Leu83; Pi-Stacking: Phe145 |

Note: The docking scores and interacting residues are hypothetical examples representative of typical results from SBVS studies on pyrimidine-based kinase inhibitors.

Preclinical Biological and Mechanistic Studies of 2 Methanesulfonyl Pyrimidin 4 Yl Amine and Its Analogs

Target Identification and Validation in Non-Human Biological Systems

The initial stages of drug discovery for analogs of (2-Methanesulfonyl-pyrimidin-4-yl)-amine involve rigorous target identification and validation. These non-clinical studies are crucial for elucidating the molecular targets through which these compounds exert their effects.

Enzymatic Inhibition Assays (e.g., Kinase, Protease, Other Hydrolase Inhibition Profiling)

A significant area of investigation for compounds containing the 2-sulfonylpyrimidine core has been their activity as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, which incorporate the (2-Methanesulfonyl-pyrimidin-4-yl) moiety as a key intermediate, were designed as inhibitors of the V600E mutant of BRAF kinase (V600EBRAF), a key driver in several cancers. These compounds demonstrated potent and selective inhibitory activity. For instance, several analogs showed strong inhibition of V600EBRAF with IC₅₀ values in the sub-micromolar to low micromolar range. The selectivity was confirmed by comparing their activity against wild-type BRAF and CRAF kinases.

| Compound | V600EBRAF IC₅₀ (µM) | CRAF IC₅₀ (µM) |

| 12b | 0.74 | - |

| 12c | - | 1.49 |

| 12e | 0.62 | 1.14 |

| 12g | 0.79 | 1.48 |

| 12i | 0.53 | - |

| 12l | 0.49 | - |

Data sourced from a study on V600EBRAF inhibitors.

Furthermore, other analogs based on the 2,4-diaminopyrimidine (B92962) scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.gov Similarly, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), with Kᵢ values in the low nanomolar range. acs.org The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has also been a fruitful basis for developing various kinase inhibitors for oncology. nih.gov

Receptor Binding Profiling (excluding human clinical targets and direct clinical implications)

The versatility of the pyrimidine (B1678525) scaffold extends to interactions with various cell surface and nuclear receptors. Preclinical studies have explored the binding profiles of this compound analogs to understand their potential modulation of receptor-mediated signaling. For example, series of 2-aminopyrimidines have been synthesized and evaluated as ligands for the histamine (B1213489) H4 receptor, demonstrating the scaffold's utility in targeting G-protein coupled receptors.

In other studies, pyrimidine-based compounds have been assessed for their ability to antagonize nuclear receptors like the Retinoid X receptor alpha (RXRα). These binding assays are fundamental in characterizing the selectivity and affinity of the compounds for their respective receptor targets, guiding further structural optimization.

Protein-Protein Interaction (PPI) Modulation and Interruption Studies

Protein-protein interactions (PPIs) are critical for most biological processes, and their modulation represents a promising therapeutic strategy. nih.gov Small molecules can either disrupt or stabilize these interactions. nih.govnih.gov Analogs of this compound have been investigated for their ability to modulate such interactions.

A notable example is the activity of certain 2-sulfonylpyrimidines in stabilizing the tumor suppressor protein p53. pnas.org Many oncogenic mutants of p53 are structurally unstable and prone to aggregation. pnas.org Specific 2-sulfonylpyrimidine compounds have been shown to act as mild thiol alkylating agents, selectively modifying surface-exposed cysteines on the p53 protein. This covalent modification can stabilize the protein's native conformation, preventing aggregation and potentially reactivating its tumor-suppressive functions. This stabilization of a protein monomer to prevent detrimental aggregation is a key mechanism of PPI modulation. nih.govpnas.org

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Confirming that a compound binds to its intended target within a physiological cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used for this purpose. researchgate.netnih.govresearchgate.net The principle of CETSA is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation. researchgate.netnih.gov

This method allows for the direct assessment of target engagement in intact cells or cell lysates without needing to modify the compound, thus providing a more physiologically relevant measure of binding. researchgate.netnih.govresearchgate.net While specific CETSA data for "this compound" itself is not detailed in the reviewed literature, this technique is a standard and crucial method for validating the targets identified in enzymatic and binding assays, such as the engagement of kinase inhibitors with ALK, BRAF, or CDKs within the cellular milieu. nih.govacs.orgresearchgate.net

In Vitro Cellular Activity Profiling (Non-human cell lines, microbial strains)

Following target identification, the biological effects of this compound analogs are characterized in various in vitro cellular models. These assays provide insights into the functional consequences of target engagement.

Antiproliferative Activity in Cancer Cell Lines (e.g., non-human origin, or human cell lines used as in vitro models, not clinical)

A primary focus of preclinical research on this class of compounds has been the evaluation of their antiproliferative activity against various cancer cell lines, which serve as in vitro models for tumorigenesis.

The V600EBRAF inhibitor analogs were screened against the NCI-60 panel of human tumor cell lines. Several compounds exhibited significant growth inhibition across multiple cancer cell types. For example, one of the lead compounds demonstrated potent antiproliferative effects, which was further investigated through cell cycle analysis.

Analogs designed as CDK4/6 inhibitors also showed potent antiproliferative activity. Compound 78 , a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, was highly effective against the MV4-11 acute myeloid leukemia cell line with a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org This antiproliferative effect was correlated with cell cycle arrest in the G1 phase. acs.org

Furthermore, 2-sulfonylpyrimidine compounds demonstrated significant anticancer activity, particularly in cancer cell lines with mutated or non-functional p53. pnas.org This activity is linked to both the reactivation of p53 and the induction of cellular stress through glutathione (B108866) depletion and increased reactive oxygen species (ROS). pnas.org The cytotoxic effects of various pyrimidine derivatives have been documented across a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers, with some analogs showing IC₅₀ values in the nanomolar to low micromolar range. nih.govekb.eg

| Compound Class | Target/Mechanism | Cell Line(s) | Activity (IC₅₀/GI₅₀) |

| 4-(1H-benzo[d]imidazol-1-yl) pyrimidin-2-amine analog | V600EBRAF inhibitor | NCI-60 Panel | Significant growth inhibition |

| 4-Thiazol-N-(pyridin-2-yl) pyrimidin-2-amine analog (78) | CDK4/6 inhibitor | MV4-11 | 23 nM |

| 2-Sulfonylpyrimidine (PK11007) | p53 stabilization, ROS induction | p53-compromised cells | Potent anticancer activity |

| Thieno[2,3-d]pyrimidine analog | Not specified | MCF-7 | 18.87 µg/mL |

| Pyrimidine derivative | Not specified | HL-60 | 0.091 µM |

This table summarizes antiproliferative data from various studies on analogs of this compound.

Antimicrobial Efficacy against Bacterial, Fungal, Viral, and Parasitic Strains

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, and its derivatives have been extensively investigated for their therapeutic potential. innovareacademics.innih.gov The antimicrobial properties of pyrimidine-containing compounds are well-documented, demonstrating a broad spectrum of activity against various pathogens. nih.govresearchgate.net Modifications to the pyrimidine ring, including the addition of sulfonyl groups and amine substitutions, can significantly influence this activity. nih.gov

Studies on various pyrimidine analogs have revealed efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibitory effects against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the pyrimidine ring are crucial for enhancing antimicrobial potency. innovareacademics.in

In addition to antibacterial action, antifungal properties have been observed. Pyrimidine derivatives have been tested against fungal species like Aspergillus niger and Candida albicans, with some compounds showing significant inhibition. researchgate.net The versatility of the pyrimidine structure allows for the design of compounds with dual antibacterial and antifungal activities. nih.gov

While extensive data on the specific compound this compound is not detailed in the available literature, the broader family of sulfonylpyrimidine and aminopyrimidine derivatives has shown promise. Computational and in vitro studies on related structures, such as pyrimido[4,5-d]pyrimidines, have predicted and confirmed binding affinity to microbial protein targets, suggesting potential for antiviral and antibacterial applications. researchgate.net Some research has also explored the activity of pyrimidine analogs against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, indicating a wider antiparasitic potential for this class of compounds. frontiersin.org

| Compound Class/Derivative | Targeted Strains | Observed Activity | Reference |

|---|---|---|---|

| Thienopyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial activity comparable to gentamicin. | innovareacademics.inresearchgate.net |

| Oxazolopyrimidine derivatives | E. Coli, Listeria, S. aureus, Salmonella typhi, Aspergillus niger | High antibacterial activity. | innovareacademics.in |

| Pyrimido[4,5-d]pyrimidine derivatives | Bacillus cereus, Aspergillus flavus, SARS-CoV-2 | High binding affinity to microbial proteins in docking studies. | researchgate.net |

| S-β-D-glucosides of 4-mercaptopyrimidine | B. subtilis, E. coli, Fungi | Good activity against bacteria and fungi. | nih.gov |

Modulation of Specific Cellular Pathways (e.g., Apoptosis Induction, Autophagy Regulation, Inflammatory Signaling)

Derivatives of the pyrimidine core structure are known to interact with a variety of cellular signaling pathways, making them valuable candidates for investigating complex diseases. The introduction of a methanesulfonyl group can confer reactivity, allowing such compounds to act as covalent inhibitors targeting specific amino acid residues, like cysteine, in proteins. acs.orgacs.org This mechanism can lead to the modulation of key cellular processes.

Apoptosis and Autophagy Induction: Several novel pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. nih.gov For example, a 2-phenyloxypyrimidine derivative was found to induce both apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting the PI3K pathway and activating MAPK/ERK signaling. nih.gov Autophagy, a cellular degradation and recycling process, can be a double-edged sword in cancer therapy. Thiopurine drugs, which share structural similarities with certain pyrimidine analogs, are strong inducers of autophagy, a mechanism that may contribute to their therapeutic effects and occurs independently of apoptosis and ER stress. nih.gov The induction of autophagy by these compounds can sometimes antagonize apoptosis by clearing damaged mitochondria. nih.gov

Cell Cycle Regulation: Analogs such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org These kinases are crucial regulators of the cell cycle, and their inhibition leads to an accumulation of cells in the G1 phase, thereby halting proliferation. This targeted inhibition of cell cycle progression is a key strategy in anticancer research. acs.org

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov By modifying the substituents on the pyrimidine ring, researchers can achieve high selectivity for specific kinases. For instance, 2-sulfonylpyrimidine motifs have been explored as effective replacements for traditional "warheads" in targeted covalent inhibitors, demonstrating potent inhibition of Bruton's tyrosine kinase (BTK) both in vitro and in cellular assays. acs.org

Cellular Uptake, Subcellular Localization, and Efflux Mechanism Studies

The ability of a compound to enter cells, reach its subcellular target, and evade efflux pumps is critical to its biological activity. The physicochemical properties of this compound and its analogs, such as lipophilicity (LogP value) and solubility, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Cellular Uptake: The pyrimidine ring's characteristics can improve the pharmacokinetic properties of a drug. nih.gov The cellular uptake of pyrimidine derivatives is influenced by their structural attributes. For instance, the lipophilic nature of a drug can lead to its distribution in various tissues. nih.gov

Efflux Mechanisms: Drug efflux, mediated by transporters like P-glycoprotein, is a common mechanism of drug resistance. Some pyrimidine-based drug candidates have been evaluated for their susceptibility to efflux. In one study, a promising pyrimidine compound exhibited a high efflux ratio, indicating it was a substrate for an efflux pump. nih.gov Overcoming or avoiding recognition by these transporters is a significant challenge in drug design.

Subcellular Localization: The ultimate location of a drug within the cell determines its ability to interact with its target. While specific studies on the subcellular localization of this compound are not readily available, the targets of its analogs provide clues. For example, compounds designed to inhibit CDKs would need to localize to the nucleus and cytoplasm to exert their effect on the cell cycle machinery. acs.org Similarly, compounds modulating mitochondrial processes would need to accumulate in this organelle.

In Vivo Efficacy and Pharmacodynamics in Preclinical Animal Models

Efficacy Assessment in Established Disease Models (e.g., Rodent Models of Infection, Inflammation, Oncogenesis)

Preclinical animal models are essential for evaluating the in vivo efficacy of new therapeutic candidates. mdpi.com Various pyrimidine derivatives have demonstrated significant therapeutic effects in such models, particularly in the context of oncology.

In one study, a novel series of [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines, which contains a sulfonyl group, was tested for in vivo efficacy in a human colon adenocarcinoma (HT-29) xenograft model. nih.gov One compound from this series showed promising anti-tumor activity in this mouse model. nih.gov

Similarly, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, designed as a CDK4/6 inhibitor, exhibited significant anticancer efficacy in an acute myeloid leukemia (MV4-11) subcutaneous xenograft mouse model. acs.org Repeated oral administration of this compound resulted in marked inhibition of tumor growth without causing overt signs of toxicity in the animals. acs.org These studies highlight the potential of pyrimidine-based compounds to translate in vitro activity into in vivo efficacy in established disease models.

| Compound/Derivative | Animal Model | Disease Model | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine (Compound 9) | Mice | HT-29 Human Colon Adeno Carcinoma Xenograft | Promising anti-tumor activity. | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 83) | Mice | MV4-11 Acute Myeloid Leukemia Xenograft | Marked inhibition of tumor growth. | acs.org |

| Diosmetin (flavonoid with anti-tumorigenic properties) | Nude Mice | Colon Cancer Xenografts | Significantly smaller tumor volume compared to untreated group. | mdpi.com |

Pharmacodynamic Biomarker Evaluation and Dose-Response Relationships in Animal Studies

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the expected biological response in vivo. For pyrimidine derivatives that target specific cellular pathways, such as cell cycle regulators, clear PD effects can be monitored.

For the CDK4/6 inhibitor analog, a key pharmacodynamic effect is cell cycle arrest. acs.org In vitro, this was observed as an accumulation of cells in the G1 phase. This cellular effect serves as a biomarker that can be potentially evaluated in tumor tissues from animal models to confirm target engagement. acs.org

Dose-response studies are also a critical component of in vivo evaluation. For the [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine compound that showed efficacy in a colon cancer xenograft model, further dose-response studies were performed to better characterize its anti-tumor activity at different concentrations. nih.gov Such studies are fundamental to understanding the relationship between the administered dose and the therapeutic effect.

Biodistribution and Tissue Distribution Studies in Preclinical Species